BenchChemオンラインストアへようこそ!

Norgestimate (Standard)

Progestin receptor pharmacology Androgen receptor binding Steroid selectivity

Norgestimate USP Reference Standard delivers compendial-grade traceability for QC release testing and ANDA method validation. Defined (E)/(Z) isomer ratio (1.27–1.78) and 98.0–102.0% purity ensure regulatory alignment. Unlike levonorgestrel or gestodene, it shows negligible AR binding (RBA 0.003× vs. 0.220× DHT) and zero SHBG displacement—the definitive low-androgenicity benchmark for progestin screening assays. Procure to de-risk method transfers and regulatory submissions.

Molecular Formula C23H31NO3
Molecular Weight 369.5 g/mol
Cat. No. B15545374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgestimate (Standard)
Molecular FormulaC23H31NO3
Molecular Weight369.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23+/m0/s1
InChIKeyKIQQMECNKUGGKA-YLONDYRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norgestimate (Standard): USP Reference Standard Procurement Specifications for Pharmaceutical Quality Control and Analytical Testing


Norgestimate (Standard) is a USP Reference Standard intended for use in specified quality tests and assays as defined in the USP compendia, including the monograph for Norgestimate and Ethinyl Estradiol Tablets [1]. As a synthetic 19-norsteroid progestin, norgestimate exists as a mixture of (E)- and (Z)-isomers with a defined ratio between 1.27 and 1.78, and contains not less than 98.0% and not more than 102.0% of C23H31NO3 calculated on the dried basis [2]. Unlike many related progestins that are biologically active in their primary forms, norgestimate functions as a prodrug that undergoes hepatic biotransformation to active metabolites including norelgestromin (17-deacetylated norgestimate) and levonorgestrel [3].

Why Norgestimate Cannot Be Substituted with Levonorgestrel or Other 19-Norsteroid Progestins in Research and Formulation


Despite belonging to the same gonane structural family as levonorgestrel, gestodene, and desogestrel, norgestimate exhibits fundamentally different receptor pharmacology that precludes interchangeable use in research or clinical formulations. Norgestimate and its primary active metabolite demonstrate markedly lower androgen receptor binding affinity compared to levonorgestrel and gestodene, translating to minimal androgenic activity in vivo [1]. Furthermore, norgestimate does not significantly bind to human sex hormone-binding globulin (SHBG), whereas levonorgestrel, gestodene, and 3-keto desogestrel actively displace testosterone from this carrier protein with IC50 values ranging from 23.1 to 91.0 nM [2]. These pharmacologic distinctions directly impact metabolic parameters, clinical safety profiles, and therapeutic outcomes, as demonstrated in the quantitative evidence below.

Norgestimate Quantitative Differentiation Evidence: Comparative Pharmacology, Clinical Efficacy, and Safety Data


Androgen Receptor Binding Affinity: Norgestimate vs. Levonorgestrel, Gestodene, and 3-Keto Desogestrel

Norgestimate demonstrates 73-fold lower androgen receptor binding affinity compared to levonorgestrel and 51-fold lower compared to gestodene. The relative binding affinity (RBA) of norgestimate for rat prostatic androgen receptors was 0.003 times that of dihydrotestosterone (DHT), whereas levonorgestrel exhibited an RBA of 0.220 × DHT, gestodene 0.154 × DHT, and 3-keto desogestrel 0.118 × DHT [1]. The androgen-to-progestin binding selectivity ratio (higher value indicating greater progestin selectivity) ranked as: norgestimate > progesterone = 3-keto norgestimate > 17-deacetylated norgestimate > 3-keto desogestrel > gestodene > levonorgestrel [2].

Progestin receptor pharmacology Androgen receptor binding Steroid selectivity Preclinical progestin screening

SHBG Binding Displacement: Norgestimate vs. Levonorgestrel, Gestodene, and 3-Keto Desogestrel

Norgestimate and its 17-deacetylated and 3-keto metabolites do not significantly displace [3H]testosterone from human sex hormone-binding globulin (SHBG) at concentrations up to 10,000 nM. In contrast, gestodene, levonorgestrel, and 3-keto desogestrel actively displace testosterone from SHBG with IC50 concentrations of 23.1 nM, 53.4 nM, and 91.0 nM, respectively [1]. Clinically, a triphasic NGM/EE formulation increased SHBG by a mean of 68.6%, whereas a triphasic LNG/EE formulation decreased SHBG by 6.1% [2].

Sex hormone-binding globulin Free testosterone bioavailability Androgenicity biomarker Progestin protein binding

Acne Lesion Reduction: Norgestimate/EE vs. Desogestrel/EE vs. Placebo

In a randomized, investigator-blinded, parallel group trial (N=201) comparing triphasic EE/NGM (ethinyl estradiol 35 μg + norgestimate 0.18/0.215/0.25 mg) with biphasic EE/DSG (ethinyl estradiol 35 μg + desogestrel 0.25/0.125 mg) for mild to moderate acne, EE/NGM reduced total acne lesion counts by 74.4% at 6 months compared to 65.1% with EE/DSG (p=0.070) [1]. Additionally, EE/NGM demonstrated superior reduction in facial seborrhea severity compared to EE/DSG (p=0.005) [2]. Against placebo, NGM/EE reduced total lesions by 46.4% vs. 33.9% (p=0.001) and inflammatory lesions by 51.4% vs. 34.6% (p=0.01) [3].

Acne vulgaris treatment Combined oral contraceptive Dermatology endpoints Progestin clinical comparison

Venous Thromboembolism Risk: Norgestimate vs. Levonorgestrel, Desogestrel, Gestodene, and Drospirenone

A systematic review and meta-analysis of 25 studies published between January 1995 and April 2010 evaluated VTE risk associated with combined hormonal contraceptives containing different progestogens. The pooled adjusted odds ratio for norgestimate vs. levonorgestrel was 1.11 (95% CI: 0.84-1.46), indicating no statistically significant difference in VTE risk between these two progestins [1]. In contrast, desogestrel vs. levonorgestrel showed a pooled relative risk of 1.93 (95% CI: 1.31-2.83), gestodene vs. levonorgestrel 1.33 (95% CI: 1.08-1.63), and drospirenone vs. levonorgestrel 1.67 (95% CI: 1.10-2.55) [2].

Venous thromboembolism Oral contraceptive safety Progestin cardiovascular risk Pharmacoepidemiology

HDL Cholesterol Elevation: Norgestimate vs. Androgenic Progestins

A review of clinical studies involving norgestimate-containing oral contraceptives demonstrated consistent and significant elevations in high-density lipoprotein (HDL) cholesterol levels with variable changes in low-density lipoproteins [1]. In a large study of 2,197 women with baseline cholesterol <200 mg/dL, 95% remained below this threshold after 6 months of norgestimate-containing OC treatment, while of 756 women initially exceeding 200 mg/dL, 25% fell below the threshold after treatment [2]. In contrast, more androgenic progestins such as levonorgestrel demonstrate less favorable effects on HDL cholesterol [3].

Lipid metabolism HDL cholesterol Cardiovascular risk markers Progestin metabolic effects

Norgestimate (Standard): Priority Research and Industrial Applications Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control: USP Compendial Compliance Testing

Norgestimate USP Reference Standard is specifically required for analytical method validation and quality control release testing of norgestimate-containing finished drug products as specified in USP monographs [7]. The defined (E)- to (Z)-isomer ratio specification (1.27-1.78) and purity range (98.0-102.0%) provide the traceable metrological benchmarks necessary for regulatory compliance in pharmaceutical manufacturing environments. Selection of this specific standard over generic norgestimate sources ensures alignment with compendial requirements and supports successful regulatory submissions [8].

Androgenicity Screening Studies: Positive Control for Low-Androgen Progestin Reference

Based on the receptor binding evidence showing norgestimate's AR RBA of 0.003 × DHT versus levonorgestrel's 0.220 × DHT, and its lack of SHBG displacement at concentrations up to 10,000 nM, norgestimate serves as an ideal reference compound for establishing the low-androgenicity baseline in comparative progestin screening assays [7]. Researchers developing novel progestins with reduced androgenic potential should include norgestimate as a benchmark comparator against which to evaluate candidate compounds in AR binding, SHBG displacement, and in vivo prostate growth assays [8].

Dermatologic Research: Acne and Seborrhea Treatment Studies

The randomized controlled trial evidence demonstrates that norgestimate-containing formulations reduce total acne lesions by 74.4% over 6 months and provide superior seborrhea reduction compared to desogestrel (p=0.005) [7]. Researchers investigating progestin effects on sebaceous gland activity, acne vulgaris, or hirsutism should preferentially select norgestimate as the progestin component based on these head-to-head clinical differentiation data. The magnitude of lesion reduction (51.4% inflammatory lesion reduction vs. 34.6% with placebo) provides a well-characterized efficacy benchmark for comparative dermatology studies [8].

Cardiovascular Safety Research: Low-Thrombotic-Risk Progestin Studies

The meta-analysis evidence establishing norgestimate's VTE risk profile (OR 1.11, 95% CI 0.84-1.46 vs. levonorgestrel) as statistically equivalent to the lowest-risk progestin category supports its use in cardiovascular safety research [7]. When combined with its favorable HDL-elevating effects and SHBG-neutral profile, norgestimate represents a unique research tool for investigators studying the interplay between progestin receptor selectivity and thrombotic or metabolic outcomes. Researchers should select norgestimate over desogestrel (RR 1.93) or drospirenone (RR 1.67) when minimizing thrombotic confounding is critical to study design [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norgestimate (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.